Increased Lipophilicity (XLogP3) of the 9-Fluoro Analog Relative to the 9-H Comparator
The 9-fluoro substitution of 7-Bromo-2-ethyl-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one results in a higher computed lipophilicity compared to its 9-H analog. The XLogP3 value for the target compound is 1.6, while the non-fluorinated comparator (7-Bromo-2-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one, CAS 1388023-82-2) has an XLogP3 of 1.4 [1][2]. This represents a Δ0.2 increase in lipophilicity, which may enhance passive membrane permeability and potentially improve oral bioavailability in drug discovery contexts.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 |
| Comparator Or Baseline | 7-Bromo-2-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one (XLogP3 = 1.4) |
| Quantified Difference | ΔXLogP3 = +0.2 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
This lipophilicity difference can translate into measurable changes in membrane permeability and distribution, making the 9-fluoro compound a potentially superior candidate for cell-based assays and in vivo studies.
- [1] PubChem CID 138958356. 7-Bromo-2-ethyl-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/2275752-72-0 View Source
- [2] PubChem CID 118544433. 7-Bromo-2-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1388023-82-2 View Source
